Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate
Description
Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate (CAS: 395664-58-1) is a halogenated thiophene derivative featuring a carboxylate ester functional group. Its structure consists of a thiophene ring substituted with bromine atoms at the 4- and 5-positions, a fluorine atom at the 3-position, and a methyl ester group at the 2-position. This compound is typically utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials due to its electron-deficient aromatic system, which enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) . Commercial availability is documented with a purity of 95% (Combi-Blocks), highlighting its role in high-precision synthetic workflows .
Properties
IUPAC Name |
methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2FO2S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZHIRPKCADYDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573779 | |
| Record name | Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395664-58-1 | |
| Record name | 2-Thiophenecarboxylic acid, 4,5-dibromo-3-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=395664-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fluorination of Thiophene Derivatives
Fluorination at the 3-position of thiophene rings is often achieved via electrophilic fluorination or by using fluorinated precursors. Literature on related compounds (e.g., 2,5-dibromo-3-fluoro-4-alkylthiophenes) shows that fluorination can be introduced early in the synthetic sequence, often before bromination.
Selective Dibromination
Selective bromination at the 4 and 5 positions of thiophene rings is commonly performed using bromine or N-bromosuccinimide (NBS) in a controlled environment:
- Solvent: Dichloromethane (CH2Cl2) is preferred for its ability to dissolve both reactants and control reaction rate.
- Temperature: Low temperatures (0–5 °C) are critical to avoid overbromination and side reactions.
- Light Sensitivity: Reactions are conducted in the absence of light to prevent radical side reactions.
- Workup: After bromination, the reaction mixture is quenched with a sodium sulfite solution to remove excess bromine, followed by extraction and purification.
A representative bromination procedure for similar thiophene derivatives is as follows:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Bromination | Br2 or NBS in CH2Cl2 at 0 °C, dark | Selective dibromination at 4,5-positions |
| Quenching | Saturated sodium sulfite solution | Removal of excess bromine |
| Extraction | Organic solvent extraction (CH2Cl2) | Isolation of brominated product |
| Purification | Silica gel chromatography, preparative GPC | Pure dibromo-fluorothiophene derivative |
Esterification
If starting from the carboxylic acid, methyl esterification is typically performed by:
- Reagents: Methanol with acid catalyst (e.g., sulfuric acid or HCl) or via methylation agents such as diazomethane.
- Conditions: Reflux or room temperature depending on the method.
- Purification: Removal of excess reagents and purification by chromatography.
Alternatively, the methyl ester may be introduced prior to halogenation steps to improve regioselectivity and stability.
Example Synthetic Route Summary
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Fluorination of thiophene precursor | Electrophilic fluorination or fluorinated starting material | Not always isolated | Fluorine introduced at 3-position |
| 2 | Dibromination at 4,5-positions | Br2 or NBS in CH2Cl2, 0–5 °C, dark | ~80–90% (based on related compounds) | Selective dibromination without isomerization |
| 3 | Esterification to methyl ester | Methanol, acid catalyst or methylation agent | High yield | Methyl ester formation |
Research Findings and Analytical Data
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Thiophene-2-carboxylic acid or methyl ester derivatives |
| Fluorination Method | Electrophilic fluorination or fluorinated precursor |
| Bromination Agent | Bromine (Br2) or N-bromosuccinimide (NBS) |
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | 0–5 °C |
| Reaction Time | 1–2 hours |
| Quenching Agent | Saturated sodium sulfite solution |
| Purification | Silica gel chromatography, preparative GPC |
| Analytical Techniques | ^1H, ^13C, ^19F NMR, HRMS |
Chemical Reactions Analysis
Types of Reactions: Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or reduce the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Major Products Formed:
Substitution: Substituted thiophenes with various functional groups.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives with alcohol or alkane groups.
Scientific Research Applications
Synthesis of Functional Materials
Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate serves as a versatile intermediate in the synthesis of various functionalized thiophene derivatives. Thiophene compounds are known for their electronic properties and are widely used in organic electronics, including:
- Organic Photovoltaics : Thiophene derivatives can be utilized to create conductive polymers that enhance the efficiency of solar cells. The presence of bromine and fluorine atoms in this compound can improve the solubility and processability of these materials in organic solvents, which is crucial for film formation in photovoltaic devices .
- Light Emitting Diodes (LEDs) : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs). The incorporation of halogens can modify the electronic band structure, enhancing luminescent properties .
Pharmaceutical Applications
Recent studies have highlighted the potential pharmacological activities associated with thiophene derivatives. This compound may exhibit:
- Antimicrobial Properties : Research indicates that thiophene-based compounds can possess significant antimicrobial activity. The structural modifications provided by bromine and fluorine can enhance interaction with biological targets, potentially leading to new antimicrobial agents .
- Anti-inflammatory Effects : Similar to other thiophene compounds, this compound may have anti-inflammatory properties. This has been observed in related thiophene derivatives that show efficacy in reducing inflammation and pain .
Case Study 1: Synthesis of Regioregular Polythiophenes
A study demonstrated the use of this compound as a precursor in nickel-catalyzed polymerization reactions to produce regioregular polythiophenes. These polythiophenes exhibited enhanced electrical conductivity and stability compared to their non-brominated counterparts. The incorporation of halogen atoms was crucial for achieving high molecular weights and desired regioregularity .
Case Study 2: Antimicrobial Activity
In a comparative study on various thiophene derivatives, this compound showed promising results against Mycobacterium tuberculosis. The compound was tested alongside other derivatives, revealing that modifications with bromine and fluorine significantly improved its inhibitory effects on bacterial growth .
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Electronics | Used in photovoltaic cells and OLEDs | Enhanced conductivity and processability |
| Pharmaceutical Development | Potential antimicrobial and anti-inflammatory effects | New therapeutic agents with low toxicity |
| Polymer Synthesis | Precursor for regioregular polythiophenes | Improved electrical properties |
Mechanism of Action
The mechanism of action of methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity by forming halogen bonds and other non-covalent interactions. The ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on their heterocyclic core (thiophene, benzene, or furan) and substituent patterns. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Structural and Physicochemical Comparison of Methyl 4,5-Dibromo-3-Fluorothiophene-2-Carboxylate and Analogs
Key Comparative Insights
Electronic Effects: The fluorine atom in this compound increases the electron-withdrawing character of the thiophene ring compared to its non-fluorinated analog (CAS 74896-66-5), making it more reactive toward nucleophilic aromatic substitution (NAS) . Benzene-based analogs (e.g., Methyl 2,6-dibromo-3-fluorobenzoate) exhibit lower π-electron density than thiophene derivatives, reducing their suitability for metal-catalyzed coupling reactions .
Steric and Regiochemical Considerations :
- Ortho-substituted bromine in Methyl 2,6-dibromo-3-fluorobenzoate introduces steric hindrance, limiting access to the carbonyl group for further derivatization .
- In contrast, the thiophene core’s smaller atomic radius allows for tighter coordination with transition-metal catalysts, enhancing catalytic efficiency in cross-coupling reactions .
Stability and Reactivity :
- Furan derivatives (e.g., Methyl 4,5-dibromo-2-furoate) are less thermally stable than thiophene analogs due to furan’s lower aromatic resonance energy, which can lead to ring degradation under high-temperature conditions .
- The presence of bromine at the 4- and 5-positions in the thiophene compound provides steric protection to the fluorine atom, reducing susceptibility to hydrolytic defluorination .
Research and Application Notes
- Synthetic Utility : this compound’s dual halogenation pattern enables sequential functionalization, such as selective debromination or fluorination retention in multi-step syntheses .
- Limitations : Unlike benzene-based esters, thiophene derivatives may require specialized catalysts (e.g., Pd/phosphine complexes) to mitigate sulfur-poisoning effects in coupling reactions .
Biological Activity
Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound belongs to the class of thiophene derivatives, which are known for their unique electronic properties and versatility in organic synthesis. The presence of bromine and fluorine substituents enhances its reactivity and biological profile.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines through the induction of apoptosis and cell cycle arrest. A study demonstrated that this compound significantly reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range .
The mechanism underlying the anticancer activity of this compound involves the modulation of key signaling pathways. It has been observed to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. Furthermore, it enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased apoptosis in cancer cells .
Comparative Biological Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | ~5 | PI3K/Akt/mTOR inhibition |
| Methyl 4-bromo-3-hydroxythiophene-2-carboxylate | MCF-7 | ~10 | Apoptosis induction |
| 5-Fluorouracil | Various | ~20 | RNA synthesis inhibition |
Case Studies
- In Vivo Studies : In a mouse model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .
- Synergistic Effects : A study explored the combination of this compound with conventional chemotherapeutics such as doxorubicin. The combination therapy showed enhanced efficacy and reduced side effects compared to monotherapy .
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential toxicity in humans.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate, and how can regioselectivity be controlled during halogenation?
- Methodological Answer : The synthesis typically involves sequential halogenation of a thiophene carboxylate precursor. Bromination at the 4- and 5-positions can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). Fluorination at the 3-position may require electrophilic fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride), with careful monitoring of reaction time to avoid over-fluorination or side reactions. Regioselectivity is influenced by steric and electronic effects: bromine’s directing properties and the electron-withdrawing ester group guide substitution patterns. Preferential bromination at the 4- and 5-positions is supported by analogous protocols for ethyl 3,5-dibromothiophene-2-carboxylate synthesis .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC-MS : To confirm molecular weight and detect impurities.
- NMR Spectroscopy : and NMR should show distinct signals for the methyl ester (δ ~3.8–4.0 ppm), fluorine coupling (via -NMR), and bromine-induced deshielding in aromatic protons.
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in crystallographic studies of fluorinated thiophene derivatives like Methyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate .
Advanced Research Questions
Q. How do steric and electronic effects of the bromo and fluoro substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The electron-withdrawing fluorine atom at the 3-position activates the thiophene ring toward nucleophilic aromatic substitution but may deactivate positions for palladium-catalyzed coupling. Bromine’s size and electronegativity enhance oxidative addition in cross-coupling reactions. Experimental design should include:
- Screening palladium catalysts (e.g., Pd(PPh), PdCl(dppf)) and bases (KCO, CsCO) to optimize coupling efficiency.
- Monitoring competing debromination pathways using GC-MS or in situ -NMR .
Q. What are the thermal and hydrolytic stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should be conducted in:
- Aqueous buffers (pH 1–12) at 25–80°C to assess ester hydrolysis.
- Dry DMSO or THF under inert atmospheres to evaluate thermal decomposition (TGA/DSC).
- Hydrolysis rates can be quantified via HPLC, comparing degradation products (e.g., free carboxylic acid) to reference standards. Analogous studies on ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate suggest ester stability is pH-dependent, with rapid hydrolysis under strongly acidic/basic conditions .
Q. How can computational methods (DFT, molecular docking) predict the compound’s electronic properties or biological interactions?
- Methodological Answer :
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and halogen bond strengths.
- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with halogen-binding pockets), leveraging crystallographic data from fluorinated heterocycles .
Data Contradiction Analysis
Q. Discrepancies in reported melting points or spectral data for this compound: How to resolve them?
- Methodological Answer : Cross-reference synthetic conditions and analytical methods:
- Melting Point Variations : May arise from polymorphic forms or impurities. Recrystallize in different solvents (e.g., ethanol vs. hexane) and compare DSC thermograms.
- NMR Shifts : Ensure deuterated solvents are dry and free from acidic protons. Calibrate using internal standards (e.g., TMS).
- Contradictory MS Fragmentation Patterns : Validate using high-resolution mass spectrometry (HRMS) and isotope pattern matching .
Experimental Design Considerations
Q. What precautions are necessary for handling this compound due to its halogenated structure?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
